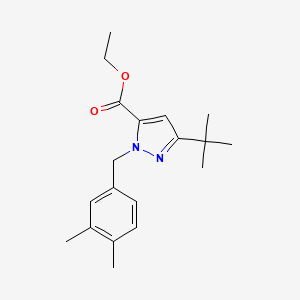
1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride (1-(4-IBP-DHC)) is a synthetic compound that has been used in a variety of scientific research applications. It is a piperazine derivative that contains a benzyl group and an imidazole moiety. 1-(4-IBP-DHC) has been used in a variety of applications such as in the synthesis of peptides, as an inhibitor of protein tyrosine kinases, and as a modulator of the G-protein coupled receptor (GPCR) signaling pathway.
Scientific Research Applications
1-(4-IBP-DHC) has been used in a variety of scientific research applications. It has been used as an inhibitor of protein tyrosine kinases, as a modulator of the G-protein coupled receptor (1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%) signaling pathway, and as a tool to study the structure and function of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s. In addition, 1-(4-IBP-DHC) has been used in the synthesis of peptides, as a probe for measuring the activity of enzymes, and as a tool to study the structure and function of enzymes.
Mechanism of Action
1-(4-IBP-DHC) binds to and modulates the activity of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s by acting as an inverse agonist. It binds to the allosteric site of the receptor, which prevents the receptor from activating its downstream signaling pathways. In addition, 1-(4-IBP-DHC) binds to and inhibits the activity of protein tyrosine kinases, which prevents the activation of their downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-IBP-DHC) has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s, which can have a variety of effects on the body. For example, it has been shown to modulate the activity of the serotonin receptor, which can affect mood and behavior. In addition, 1-(4-IBP-DHC) has been shown to inhibit the activity of protein tyrosine kinases, which can affect a variety of cellular processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
1-(4-IBP-DHC) has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, 1-(4-IBP-DHC) also has some limitations. It is a relatively weak inhibitor of protein tyrosine kinases and 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s, which can make it difficult to study the effects of these molecules.
Future Directions
1-(4-IBP-DHC) has a number of potential future directions. It could be used to study the structure and function of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases in more detail. In addition, it could be used to study the effects of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases on various physiological processes such as cell proliferation and differentiation. Finally, it could be used to develop more potent inhibitors of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases, which could be used in the development of new therapies for a variety of diseases.
Synthesis Methods
1-(4-IBP-DHC) is synthesized via a two-step process. In the first step, 4-imidazol-1-yl-benzyl-piperazine is synthesized from the reaction of 4-methoxy-benzyl-piperazine and 1-chloro-4-imidazole. In the second step, the 4-imidazol-1-yl-benzyl-piperazine is reacted with hydrochloric acid to form 1-(4-IBP-DHC).
properties
IUPAC Name |
1-[(4-imidazol-1-ylphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-3-14(18-10-7-16-12-18)4-2-13(1)11-17-8-5-15-6-9-17;;/h1-4,7,10,12,15H,5-6,8-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIXHHDYPPIVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)N3C=CN=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)

